molecular formula C17H16INO4 B3005417 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide CAS No. 553631-81-5

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide

Katalognummer: B3005417
CAS-Nummer: 553631-81-5
Molekulargewicht: 425.222
InChI-Schlüssel: MCCPZJKGXXZYRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H16INO4 and its molecular weight is 425.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide, with the CAS number 553631-81-5, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H16INO4
Molar Mass425.22 g/mol
Density1.605 g/cm³ (predicted)
Boiling Point601.0 °C (predicted)
pKa13.07 (predicted)

Research indicates that this compound may exhibit various biological activities, particularly in the realm of anti-inflammatory and anticancer effects. Its structure suggests that it could interact with specific biological pathways, potentially inhibiting enzymes associated with inflammatory responses or tumor growth.

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar compounds can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. For instance, compounds structurally related to this compound have shown promise in inhibiting MPO activity in lipopolysaccharide-stimulated human whole blood models . This inhibition could translate into therapeutic applications for conditions such as cardiovascular diseases and autoimmune disorders.

Case Studies

  • Anti-inflammatory Activity : A study focused on related compounds demonstrated significant inhibition of nitric oxide production in macrophages, suggesting a potential role in managing inflammatory diseases .
  • Anticancer Properties : Another investigation highlighted that similar phenoxyacetamides exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, indicating that our compound may share these properties .

Preclinical Evaluations

Preclinical evaluations have indicated that compounds similar to this compound possess low toxicity profiles while maintaining efficacy in inhibiting target enzymes. These findings are crucial for advancing these compounds into clinical trials.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the phenoxy and acetamide groups significantly affect the biological activity of these compounds. For instance, the presence of iodine and methoxy groups has been associated with enhanced anti-inflammatory activity .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound may exhibit significant anti-inflammatory and anticancer properties. Its structure suggests potential interactions with specific biological pathways, particularly those involved in inflammatory responses and tumor growth inhibition.

Anti-inflammatory Activity

In vitro studies have shown that derivatives of similar compounds can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. For example, related compounds have demonstrated significant inhibition of nitric oxide production in macrophages, suggesting a potential role in managing inflammatory diseases such as cardiovascular disorders and autoimmune diseases .

Anticancer Properties

The anticancer potential of this compound is supported by studies indicating that similar phenoxyacetamides exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to apoptosis induction and cell cycle arrest, which are critical for cancer treatment strategies .

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide:

  • Case Study on Anti-inflammatory Effects : A study demonstrated that related compounds significantly reduced nitric oxide levels in lipopolysaccharide-stimulated macrophages, indicating their potential utility in treating inflammatory conditions .
  • Case Study on Anticancer Activity : Another investigation noted that phenoxyacetamides with similar structures exhibited cytotoxicity against multiple cancer cell lines, confirming the hypothesis that this compound may share these beneficial properties .

Preclinical Evaluations

Preclinical evaluations have indicated that compounds structurally related to this compound possess low toxicity profiles while maintaining efficacy in inhibiting target enzymes. These findings are pivotal for advancing these compounds into clinical trials, as they suggest a favorable safety profile alongside therapeutic effectiveness .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the phenoxy and acetamide groups significantly influence the biological activity of these compounds. For instance, the presence of iodine and methoxy groups has been associated with enhanced anti-inflammatory activity, guiding future synthetic efforts to optimize therapeutic effects .

Eigenschaften

IUPAC Name

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO4/c1-11-4-3-5-13(6-11)19-16(21)10-23-17-14(18)7-12(9-20)8-15(17)22-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCPZJKGXXZYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.